molecular formula C10H7FO B1620655 2-Fluoro-1-naphthol CAS No. 56874-95-4

2-Fluoro-1-naphthol

Cat. No.: B1620655
CAS No.: 56874-95-4
M. Wt: 162.16 g/mol
InChI Key: WHWCIQOXYOFFLF-UHFFFAOYSA-N
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Description

2-Fluoro-1-naphthol is an organic compound with the molecular formula C10H7FO It is a derivative of naphthol, where a fluorine atom is substituted at the second position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Fluoro-1-naphthol typically involves the fluorination of 2-naphthol. One common method includes the reaction of 2-naphthol with para-toluene sulfochloride to produce para-toluenesulfonic acid-2-naphthyl. This intermediate then reacts with a fluorinating agent under the catalysis of tertiary amine bidentate ligand and metallic copper in an aprotic solvent with a high boiling point .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process avoids the use of hazardous diazoimido compounds and employs safer and more efficient fluorinating agents. The reaction conditions are carefully controlled to maximize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-1-naphthol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

2-Fluoro-1-naphthol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 2-Fluoro-1-naphthol involves its interaction with molecular targets through various pathways:

    Molecular Targets: It can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: The compound can be oxidized by reactive oxygen species, leading to its retention and accumulation in specific cells. .

Comparison with Similar Compounds

    2-Naphthol: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

    1-Fluoro-2-naphthol: The fluorine atom is positioned differently, affecting its reactivity and applications.

    2-Fluoronaphthalene: Does not have the hydroxyl group, limiting its use in reactions involving hydrogen bonding.

Uniqueness: 2-Fluoro-1-naphthol is unique due to the presence of both a fluorine atom and a hydroxyl group on the naphthalene ring. This combination enhances its reactivity and makes it suitable for a wide range of applications, from synthetic chemistry to biomedical imaging .

Properties

IUPAC Name

2-fluoronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWCIQOXYOFFLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375749
Record name 2-fluoro-1-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56874-95-4
Record name 2-fluoro-1-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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[O-]c1cccc2ccccc12
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Synthesis routes and methods II

Procedure details

Potassium hydride (93.6 mg as a 35% oil dispersion, 0.82 mmol) was suspended in anhydrous tetrahydrofuran (2.5 mL) under nitrogen. 1-Naphthol (72 mg, 0.5 mmole) was added and the mixture was stirred until hydrogen evolution ceased (about 5 minutes) to produce potassium naphtholate. N-Fluoro-N-t-butyl-p-toluenesulfonamide (122 mg, 0.5 mmole) was dissolved in anhydrous tetrahydrofuran (2.5 mL) and the solution was added dropwise to the potassium naphtholate. After 20 minutes the reaction mixture was diluted with ether (100 mL), washed with aqueous 1N oxalic acid solution (30 mL), water (30 mL), and saturated aqueous sodium chloride solution (30 mL), and then dried over anhydrous magnesium sulfate. Filtration, removal of solvent under reduced pressure, and purification by flash column chromatography (silica, 25% methylene chloride in hexane) yielded 2-fluoro-1-naphthol (49 mg, 60% yield) as a white crystalline solid. This material, and an additional sample prepared by this procedure, were analyzed and provided the following results: 1H NMR (90 MHz, CDCl3) δ5.58 (b, 1H, OH), 7.00-8.30 (m, 6H, aromatic); 19F NMR (94.1 MHz, CDCl3) -146.78(m); HRMS calcd. for C10H7OF: 162.0480; found: 162.0439.
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122 mg
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2.5 mL
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0 (± 1) mol
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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